4-chloro-N'-(4-fluorobenzoyl)benzohydrazide
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Overview
Description
4-chloro-N’-(4-fluorobenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro group and a fluorobenzoyl group attached to a benzohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(4-fluorobenzoyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-(4-fluorobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(4-fluorobenzoyl)benzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazide moiety can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzohydrazides, while oxidation can yield corresponding azides or other oxidized derivatives.
Scientific Research Applications
4-chloro-N’-(4-fluorobenzoyl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4-fluorobenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: Used in similar synthetic applications and can undergo similar chemical reactions.
4-Fluorobenzoic acid: Another related compound with applications in organic synthesis.
4-Fluorobenzyl chloride: Used in the synthesis of various organic compounds and has similar reactivity.
Uniqueness
4-chloro-N’-(4-fluorobenzoyl)benzohydrazide is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C14H10ClFN2O2 |
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Molecular Weight |
292.69 g/mol |
IUPAC Name |
N'-(4-chlorobenzoyl)-4-fluorobenzohydrazide |
InChI |
InChI=1S/C14H10ClFN2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
CUKRLACREJUPAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
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